1-Chloro-2-(2-nitrovinyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the reaction of phenylenediamine, oxidation, methylation, and cyclization processes. For instance, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole reported in one study involves a nucleophilic substitution with pyridine without an additional base and uses glycolic acid for the cyclisation step to avoid by-products . Another study describes the preparation of 1-Chloro-2-methyl-4-nitrobenzene from 4-chloroaniline with successive oxidation and methylation to achieve good yield . These methods could potentially be adapted for the synthesis of 1-Chloro-2-(2-nitrovinyl)benzene.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Chloro-2-(2-nitrovinyl)benzene has been determined using X-ray crystallography. For example, 1-Chloro-2-methyl-4-nitrobenzene crystallizes in the monoclinic space group and exhibits a planar structure with a small dihedral angle between the nitro group and the phenyl ring . The crystal structure is stabilized by π-π contacts, C-H...O hydrogen bonds, and close Cl...O contacts. These structural features could be relevant to the molecular structure of 1-Chloro-2-(2-nitrovinyl)benzene.
Chemical Reactions Analysis
The reactivity of compounds with nitro and chloro substituents on a benzene ring can be quite varied. For instance, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole undergoes nucleophilic substitution in the absence of additional base . Another study discusses the photochemical reactions of an aromatic nitro compound, which involves intramolecular hydrogen abstraction upon irradiation with UV light . These reactions highlight the potential reactivity of 1-Chloro-2-(2-nitrovinyl)benzene in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 1-Chloro-2-(2-nitrovinyl)benzene are influenced by their substituents. For example, the presence of a methyl group reduces solubility and acidity, while Cl and NO2 groups increase solubility and acidity . The melting point of these compounds is also affected by the nature of the substituents on the benzene ring. These insights can be used to infer the physical and chemical properties of 1-Chloro-2-(2-nitrovinyl)benzene, such as solubility, acidity, and melting point behavior.
Scientific Research Applications
Synthesis of Complex Organic Compounds
Research has demonstrated the utility of 1-Chloro-2-(2-nitrovinyl)benzene in the synthesis of complex organic structures. For instance, it serves as a precursor in the synthesis and characterization of binuclear Zn(II) complexes with N2O2S symmetrical potentially pentadentate Schiff base ligands. These compounds have been characterized using various spectroscopic methods and show unique geometric structures around Zn(II) ions (Dehghani-Firouzabadi & Alizadeh, 2016). Furthermore, it's involved in the formation of ion-pair charge transfer complexes with intense near-IR absorption, highlighting its role in creating compounds with specific electronic and structural properties (Yao et al., 2008).
Study of Liquid Crystal Behavior
The compound also finds applications in the characterization of liquid crystal behaviors. Studies on binary mixtures of smectic phase liquid crystals involving derivatives of 1-Chloro-2-(2-nitrovinyl)benzene show significant insights into the thermodynamics and molecular interactions of these materials, contributing to the understanding of liquid crystalline phases and their potential applications (Naser & Ahmed, 2017).
Defense Allomones in Millipedes
Interestingly, 1-Chloro-2-(2-nitrovinyl)benzene is identified in the study of defense mechanisms in millipedes. The compound is part of a mixture of allomones that change in composition during the life cycle of millipedes, suggesting its role in the chemical defense strategies of these organisms (Kuwahara et al., 2017).
Safety And Hazards
properties
IUPAC Name |
1-chloro-2-[(E)-2-nitroethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKJTRDWAZGBLR-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879308 | |
Record name | 2-CHLORO-B-NITROSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90879308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(2-nitrovinyl)benzene | |
CAS RN |
3156-34-1 | |
Record name | Benzene, 1-chloro-2-(2-nitrothenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3156-34-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136463 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-CHLORO-B-NITROSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90879308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-2-Chloro-beta-nitrostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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